molecular formula C7H6N2O4 B8695337 2-methyl-6-nitroisonicotinic acid CAS No. 60780-79-2

2-methyl-6-nitroisonicotinic acid

Cat. No.: B8695337
CAS No.: 60780-79-2
M. Wt: 182.13 g/mol
InChI Key: SEINDVQONGIVNN-UHFFFAOYSA-N
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Description

2-Methyl-6-nitroisonicotinic acid (systematic name: 6-nitro-2-methylpyridine-4-carboxylic acid) is a substituted isonicotinic acid derivative characterized by a methyl group at the 2-position and a nitro group (-NO₂) at the 6-position of the pyridine ring. The nitro group, a strong electron-withdrawing substituent, likely enhances acidity and influences reactivity compared to other derivatives .

Properties

CAS No.

60780-79-2

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

2-methyl-6-nitropyridine-4-carboxylic acid

InChI

InChI=1S/C7H6N2O4/c1-4-2-5(7(10)11)3-6(8-4)9(12)13/h2-3H,1H3,(H,10,11)

InChI Key

SEINDVQONGIVNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-nitroisonicotinic acid typically involves nitration of 2-methylpyridine followed by carboxylation. One common method involves the reaction of 2-methylpyridine with nitric acid to introduce the nitro group at the sixth position. This is followed by carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the fourth position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-nitroisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-Methyl-6-aminopyridine-4-carboxylic acid.

    Reduction: Formation of 2-Methyl-6-nitropyridine-4-methanol.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-methyl-6-nitroisonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-6-nitroisonicotinic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Similarity Score* Key Properties/Applications
2-Chloro-6-methylisonicotinic acid C₇H₆ClNO₂ Cl (2), CH₃ (6) 0.85 Intermediate in agrochemical synthesis; moderate acidity
2-Hydroxy-6-methylisonicotinic acid C₇H₇NO₃ OH (2), CH₃ (6) N/A Chelating agent; lower thermal stability due to hydroxyl group
6-(Dimethylamino)-2-methylnicotinic acid C₉H₁₂N₂O₂ N(CH₃)₂ (6), CH₃ (2) N/A Enhanced solubility; potential pharmacological applications
6-Chloro-2-hydroxynicotinic acid C₆H₄ClNO₃ Cl (6), OH (2) 0.82 Herbicidal activity; higher acidity than methyl analogs

*Similarity scores are derived from structural alignment algorithms (where available) .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (NO₂, Cl): The nitro group in this compound is expected to increase acidity (lower pKa) compared to methyl or hydroxyl substituents. For example, 6-chloro-2-hydroxynicotinic acid (pKa ~2.5) is significantly more acidic than 2-hydroxy-6-methyl derivatives (pKa ~3.8) due to the combined electron-withdrawing effects of Cl and OH .
  • Thermal Stability : Nitro groups generally reduce thermal stability compared to chloro or methyl groups. For instance, 2-chloro-6-methylisonicotinic acid (decomposition >200°C) is more stable than nitro analogs, which may decompose at lower temperatures .

Research Findings and Data Gaps

Structural Similarity and Reactivity

  • Nitro vs. Chloro : The nitro group’s stronger electron-withdrawing nature increases electrophilicity at the pyridine ring’s 4-position, favoring nucleophilic substitution reactions. In contrast, chloro substituents are less activating but more stable under acidic conditions .
  • Hydroxyl vs. Methyl : Hydroxyl groups introduce hydrogen-bonding capacity, as seen in 2-hydroxy-6-methylisonicotinic acid’s chelation properties. Methyl groups, being hydrophobic, enhance lipophilicity .

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